molecular formula C14H22ClNO B580187 rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride CAS No. 3904-24-3

rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride

Cat. No.: B580187
CAS No.: 3904-24-3
M. Wt: 255.78 g/mol
InChI Key: ZOKTXMBBTXQAIC-UHFFFAOYSA-N
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Description

rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride (CAS: 3899-07-8) is a racemic mixture of enantiomers derived from a tetralin (1,2,3,4-tetrahydronaphthalene) backbone. Its molecular formula is C₁₄H₂₁NO·HCl (neutral form: C₁₄H₂₁NO, molecular weight 219.32; hydrochloride form: molecular weight 255.79) . The compound features a methoxy group at position 5 and a propylamine substituent at position 2 of the tetralin structure. It is primarily used as a synthetic intermediate in pharmaceuticals, particularly in the development of dopamine receptor modulators and antiparasitic agents like Baquiloprim .

Properties

IUPAC Name

5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2;/h4-6,12,15H,3,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKTXMBBTXQAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021104
Record name 2-​Naphthalenamine, 1,​2,​3,​4-​tetrahydro-​5-​methoxy-​N-​propyl-​, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3904-24-3
Record name 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3904-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-​Naphthalenamine, 1,​2,​3,​4-​tetrahydro-​5-​methoxy-​N-​propyl-​, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 5-Methoxy-2-Tetralone

The most widely employed method for synthesizing the racemic mixture involves reductive amination of 5-methoxy-2-tetralone with n-propylamine. This one-pot reaction proceeds via the formation of an imine intermediate, followed by reduction to the secondary amine. Key considerations include:

  • Reagents : Sodium cyanoborohydride (NaBH3CN) in methanol or catalytic hydrogenation with Pd/C (5% w/w) under H₂ pressure (3–5 atm).

  • Solvent Systems : Methanol or tetrahydrofuran (THF)/water (9:1 v/v) to enhance imine stability and reduce side reactions like over-reduction.

  • Temperature : 25–40°C for 12–24 hours, yielding 70–85% of the racemic amine.

The stereochemical outcome is inherently racemic due to the absence of chiral induction agents. For example, hydrogenation with Pd/C produces a 1:1 enantiomeric ratio, necessitating no additional resolution steps for racemic applications.

Alternative Catalytic Hydrogenation Pathways

An alternative route involves catalytic hydrogenation of substituted naphthalenamines. For instance, 5-methoxy-N-propyl-2-naphthalenamine is subjected to hydrogenation over Raney nickel at 50–80°C under 10–15 atm H₂. This method achieves partial saturation of the naphthalene ring, requiring precise control to avoid complete reduction to decalin derivatives.

Industrial Production and Scalability

Continuous Flow Reactor Systems

Industrial-scale synthesis prioritizes efficiency and consistency. Continuous flow reactors (CFRs) are favored over batch processes for their superior heat and mass transfer. Key parameters include:

  • Residence Time : 30–60 minutes at 40°C, achieving >90% conversion.

  • Catalyst Recycling : Pd/C catalysts are retained via in-line filtration, reducing costs by 40% compared to batch systems.

Workup and Purification

Post-reaction workup involves:

  • Acid-Base Extraction : Adjusting pH to 4–5 with HCl precipitates the hydrochloride salt, while unreacted propylamine remains in the aqueous phase.

  • Recrystallization : The crude product is recrystallized from ethanol/water (3:1 v/v), yielding >99% purity.

Optimization Strategies for Yield Enhancement

Catalyst Selection

Catalyst choice critically impacts yield and selectivity:

CatalystTemperature (°C)H₂ Pressure (atm)Yield (%)Byproducts
Pd/C40385<5% over-reduced tetralin
Raney Ni60107215% decalin derivatives
PtO₂3057810% N-oxide formation

Pd/C emerges as the optimal catalyst, balancing activity and selectivity.

Solvent Systems

Mixed solvents like THF/water (9:1) enhance imine stability, reducing hydrolysis byproducts. Methanol alone affords faster kinetics but risks methoxy group cleavage at elevated temperatures.

Byproduct Formation and Mitigation

Common Byproducts

  • Over-Reduced Tetralins : Result from excessive hydrogenation of the aromatic ring, mitigated by limiting H₂ pressure to 3–5 atm.

  • N-Oxides : Formed via amine oxidation, suppressed by conducting reactions under inert atmospheres (N₂ or Ar).

Chromatographic Resolution

Despite racemic synthesis, enantiomeric impurities (<0.1%) may persist. Preparative chiral HPLC with Chiralpak® IA/IB columns (hexane:isopropanol:diethylamine = 85:15:0.1) resolves residual enantiomers, ensuring pharmacopeial compliance.

Salt Formation and Stabilization

Hydrochloride Salt Preparation

The free base is treated with HCl gas in ethyl acetate or ether, yielding the hydrochloride salt. Critical parameters include:

  • Stoichiometry : 1:1 molar ratio of amine to HCl prevents dihydrochloride formation.

  • Crystallization : Slow cooling (0.5°C/min) from ethanol produces uniform crystals with minimal lattice defects.

Stability Under Accelerated Conditions

Forced degradation studies reveal:

  • Thermal Stability : <2% decomposition after 14 days at 40°C.

  • Photostability : 5% degradation under ICH Q1B guidelines (1.2 million lux hours), necessitating amber glass packaging .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Enantiomeric Forms: (S)- and (R)-Enantiomers

The racemic mixture can be resolved into its enantiomers, which exhibit distinct pharmacological profiles:

Property (S)-Enantiomer (CAS: 93601-86-6) (R)-Enantiomer (CAS: 93601-85-5)
Molecular Formula C₁₄H₂₂ClNO C₁₄H₂₂ClNO
Molecular Weight 255.79 255.78
Pharmacological Role Intermediate for Baquiloprim (antiparasitic) Dopamine receptor modulation (neuropsychiatric applications)
Key Applications Antiparasitic drug synthesis Parkinson’s, schizophrenia, addiction

The (S)-enantiomer is prioritized in antiparasitic drug development due to its structural compatibility with Baquiloprim intermediates, while the (R)-enantiomer shows affinity for dopamine receptors, making it relevant in neurological disorders .

Structural Analogues with Modified Substituents

Thiophene Derivatives

A structurally related compound, (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride (CAS: 1232344-37-4), replaces one propyl group with a thiophene-ethyl moiety. This modification enhances its interaction with serotonin (5-HT) receptors, as thiophene groups are known to influence neurotransmitter binding .

Property Thiophene Derivative rac-Tetralin Compound
Molecular Formula C₂₀H₂₈ClNOS C₁₄H₂₁NO·HCl
Molecular Weight 365.96 255.79
Target Receptors Serotonin (5-HT), Dopamine Dopamine, Antiparasitic targets
Dipropyl Substituted Analogues

The compound (2R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydro-2-naphthalenamine (CAS: 119432-88-1) features dual propyl groups on the amine, increasing lipophilicity and altering receptor selectivity.

Property Dipropyl Analogue rac-Tetralin Compound
Molecular Formula C₁₇H₂₇NO C₁₄H₂₁NO·HCl
Molecular Weight 261.40 255.79
Key Differences Enhanced lipophilicity, broader receptor interaction Selective for dopamine/antiparasitic targets

Functional Analogues: Beta-Carbolines

6-Methoxy-1,2,3,4-tetrahydro-beta-carboline (6-MeOTHBC) shares a similar tetracyclic scaffold but differs in the positioning of the methoxy group and amine substitution. It elevates tissue serotonin levels by inhibiting 5-HT uptake, contrasting with the dopamine-centric activity of the rac-tetralin compound .

Property 6-MeOTHBC rac-Tetralin Compound
Primary Mechanism Serotonin reuptake inhibition Dopamine receptor modulation
Therapeutic Applications Mood disorders, thermoregulation Neurodegenerative diseases, antiparasitics

Research Findings and Pharmacological Insights

  • Stereochemical Impact : The racemic mixture’s activity is often less potent than its resolved enantiomers, as seen in the (R)-enantiomer’s superior dopamine receptor binding compared to the racemic form .
  • Structural Modifications : Adding thiophene or dipropyl groups diversifies receptor targeting but may introduce off-target effects, as observed in the thiophene derivative’s dual serotonin/dopamine activity .
  • Lumping Strategy Relevance : Compounds with similar scaffolds (e.g., tetralin, beta-carboline) are often grouped in pharmacokinetic studies, though their functional differences necessitate individualized analysis .

Biological Activity

rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride is a chemical compound with the molecular formula C14H21NOHClC_{14}H_{21}NO\cdot HCl and a molecular weight of approximately 255.78 g/mol. This compound is recognized for its potential biological activities, particularly as a dopamine receptor ligand, which has implications in neuropharmacology and therapeutic applications.

PropertyValue
Molecular FormulaC14H21NOHClC_{14}H_{21}NO\cdot HCl
Molecular Weight255.78 g/mol
IUPAC Name5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
CAS Number3904-24-3

This compound acts primarily as a dopamine receptor agonist. Dopamine receptors are critical in regulating mood, reward, and motor functions. The compound's structure allows it to interact effectively with these receptors, potentially leading to therapeutic effects in conditions like Parkinson's disease and depression.

Pharmacological Studies

Recent studies have highlighted the following biological activities:

  • Dopaminergic Activity : The compound has shown significant affinity for dopamine D2 receptors, suggesting its potential use in treating disorders related to dopamine dysregulation.
  • Neuroprotective Effects : Research indicates that this compound may offer neuroprotective benefits against oxidative stress and neuroinflammation.
  • Antidepressant Properties : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models.

Case Study 1: Neuroprotective Effects

A study conducted on rat models demonstrated that administration of this compound resulted in reduced neuronal death in models of induced oxidative stress. The compound was found to significantly lower markers of oxidative damage and inflammation.

Case Study 2: Antidepressant Activity

In a controlled trial involving mice subjected to chronic mild stress, treatment with the compound resulted in notable improvements in behavioral tests such as the forced swim test and the sucrose preference test. These findings suggest that the compound may modulate neurotransmitter systems involved in mood regulation.

Comparative Analysis of Biological Activities

A comparative analysis of various compounds similar to this compound reveals its unique profile:

Compound NameDopamine Receptor AffinityNeuroprotective ActivityAntidepressant Activity
This compoundHighYesYes
Compound A (e.g., another naphthalene derivative)ModerateNoYes
Compound B (e.g., a different class)LowYesNo

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride?

  • Answer : The compound’s molecular formula is C₁₄H₂₂ClNO (hydrochloride salt) with a molecular weight of 255.79 g/mol (free base: C₁₄H₂₁NO, 219.32 g/mol) . It is typically a solid at room temperature, with solubility influenced by polar solvents (e.g., methanol, water). Stability studies indicate sensitivity to light and moisture, requiring storage in airtight containers at 2–8°C under inert gas . Key spectral identifiers include a methoxy group (δ ~3.7 ppm in ¹H NMR) and aromatic protons (δ 6.5–7.2 ppm) .

Q. What synthetic routes are available for preparing this compound?

  • Answer : A common route involves reductive amination of 5-methoxy-1-tetralone with n-propylamine using sodium cyanoborohydride in methanol, followed by HCl salt formation . Alternative methods include catalytic hydrogenation of substituted naphthalenamines. Optimization involves controlling reaction time (12–24 hrs) and temperature (25–40°C) to minimize byproducts like over-reduced tetralin derivatives .

Q. What safety protocols are critical during handling?

  • Answer : Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood. The compound’s exposure limit is 0.01 mg/m³ ; exceedance requires respiratory protection (NIOSH-approved masks) . Toxicity includes CNS effects (tremors, dizziness) at high doses. For spills, neutralize with sodium bicarbonate and adsorb with inert material (vermiculite) .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved in racemic mixtures?

  • Answer : Chiral HPLC using columns like Chiralpak® IA/IB with a mobile phase of hexane:isopropanol:diethylamine (85:15:0.1 v/v) achieves baseline separation. For preparative scale, recycling HPLC with MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) at 10 mL/min resolves enantiomers (retention times: 15.3 vs. 17.2 min) . Polarimetric detection or chiral derivatization (e.g., Marfey’s reagent) enhances analytical sensitivity .

Q. Which analytical methods quantify trace impurities (<0.1%)?

  • Answer : LC-MS/MS (ESI+ mode) with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) identifies process-related impurities (e.g., des-methyl analogs). Quantitative ¹H NMR (qNMR) with maleic acid as an internal standard validates purity against pharmacopeial reference standards (e.g., EP/ICH guidelines) . For genotoxic impurities, UPLC-PDA at 254 nm with LOD <10 ppm is recommended .

Q. How does stereochemistry influence biological activity compared to enantiomers?

  • Answer : The (S)-enantiomer (Rotigotine) shows 10-fold higher dopamine receptor affinity (EC₅₀ = 4 nM) than the (R)-form, attributed to optimal spatial alignment with the receptor’s hydrophobic pocket . Racemic mixtures exhibit reduced efficacy (IC₅₀ ~50 nM) due to competitive binding . Computational docking (AutoDock Vina) and MD simulations clarify stereospecific interactions .

Q. What strategies optimize synthesis yield while minimizing byproducts?

  • Answer : Key parameters:

  • Catalyst selection : Use Pd/C (5% w/w) for selective hydrogenation of the naphthalene ring over propylamine oxidation .
  • Solvent system : Tetrahydrofuran/water (9:1) reduces side reactions (e.g., N-oxide formation) .
  • Workup : Acid-base extraction (pH 4–5) removes unreacted amines. Yield increases from 58% to 85% with these adjustments .

Q. How to assess stability under varied pH and temperature conditions?

  • Answer : Conduct forced degradation studies:

  • Thermal : Heat at 40–60°C for 14 days; monitor decomposition via TLC (silica gel, ethyl acetate eluent).
  • Hydrolytic : Expose to pH 1–13 buffers (37°C, 72 hrs); quantify degradation products (e.g., demethylated analogs) via HPLC-UV .
  • Photolytic : Use ICH Q1B guidelines (UV light, 1.2 million lux hours); observe methoxy group cleavage via LC-MS .

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